![molecular formula C17H36OS2Sn B14144608 Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane CAS No. 89154-71-2](/img/structure/B14144608.png)
Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) bonded to organic groups, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane typically involves the reaction of tributylstannane with 2-methylpropoxycarbonothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler organotin compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin derivatives.
Scientific Research Applications
Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and in radical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved include the formation of reactive intermediates that can interact with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Tributyl(vinyl)tin: Used in palladium-catalyzed cross-coupling reactions.
Tributyl(propynyl)stannane: Employed in organic synthesis for the formation of carbon-carbon bonds[][8].
Uniqueness
Its ability to participate in a wide range of chemical reactions makes it a valuable tool in research and industrial applications .
Properties
CAS No. |
89154-71-2 |
|---|---|
Molecular Formula |
C17H36OS2Sn |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
O-(2-methylpropyl) tributylstannylsulfanylmethanethioate |
InChI |
InChI=1S/C5H10OS2.3C4H9.Sn/c1-4(2)3-6-5(7)8;3*1-3-4-2;/h4H,3H2,1-2H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
JMWCWADGUFJHQT-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC(=S)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


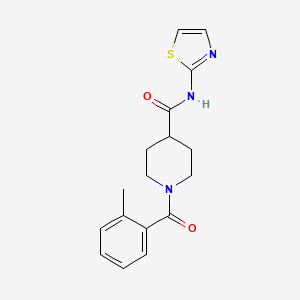



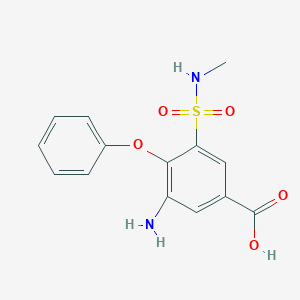
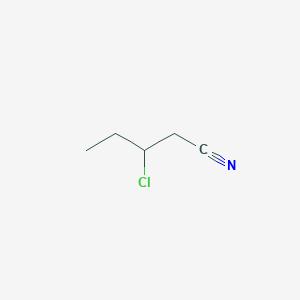
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
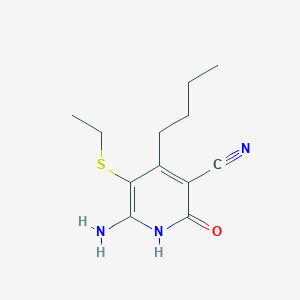

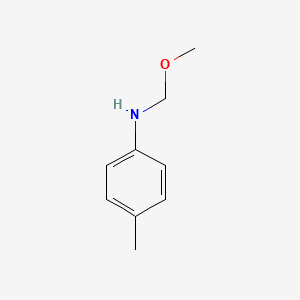

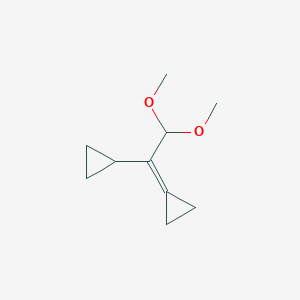
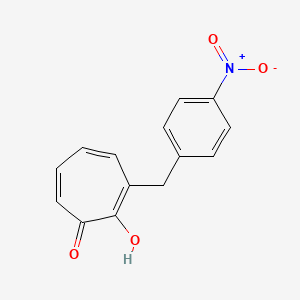
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
